

A Technical Guide to the Oxidation States of Chromium in Common Reagents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Hydrogen dichromate*

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For researchers, scientists, and professionals in drug development, a precise understanding of the oxidation states of chromium in various reagents is paramount for predictable and controlled chemical transformations. This guide provides an in-depth analysis of the common oxidation states of chromium, focusing on their manifestation in widely used laboratory reagents.

Core Concepts of Chromium Oxidation States

Chromium, a first-row transition metal, is notable for its ability to exist in a range of oxidation states, from -2 to +6. However, the most chemically significant and stable oxidation states in aqueous solutions and common reagents are Cr(II), Cr(III), and Cr(VI).^[1] The reactivity and function of a chromium-containing reagent are dictated by the oxidation state of the chromium center.

- **Chromium(VI): The Oxidant.** In its +6 oxidation state, chromium is a powerful oxidizing agent.^[2] This is the basis for a large family of reagents used in organic synthesis, particularly for the oxidation of alcohols.
- **Chromium(III): The Stable Product.** The +3 oxidation state is the most stable form of chromium.^[3] In the course of an oxidation reaction, Cr(VI) reagents are typically reduced to the more stable Cr(III) state.^[4]
- **Chromium(II): The Reductant.** The +2 oxidation state is a strong reducing agent and is readily oxidized to Cr(III).^[2]

Quantitative Data: Redox Potentials

The oxidizing or reducing power of a chromium species can be quantified by its standard electrode potential (E°). This data is crucial for predicting the feasibility and driving force of a redox reaction.

| Half-Reaction | Standard Potential (E°) [V] vs. SHE | Conditions |
|--|---|-----------------|
| $\text{Cr}_2\text{O}_7^{2-} + 14\text{H}^+ + 6\text{e}^- \rightleftharpoons 2\text{Cr}^{3+} + 7\text{H}_2\text{O}$ | +1.33 | Acidic Solution |
| $\text{CrO}_4^{2-} + 4\text{H}_2\text{O} + 3\text{e}^- \rightleftharpoons \text{Cr}(\text{OH})_3(\text{s}) + 5\text{OH}^-$ | -0.13 | Basic Solution |
| $\text{Cr}^{3+} + \text{e}^- \rightleftharpoons \text{Cr}^{2+}$ | -0.41 | Acidic Solution |
| $\text{Cr}^{3+} + 3\text{e}^- \rightleftharpoons \text{Cr}(\text{s})$ | -0.74 | Acidic Solution |
| $\text{Cr}^{2+} + 2\text{e}^- \rightleftharpoons \text{Cr}(\text{s})$ | -0.91 | Acidic Solution |

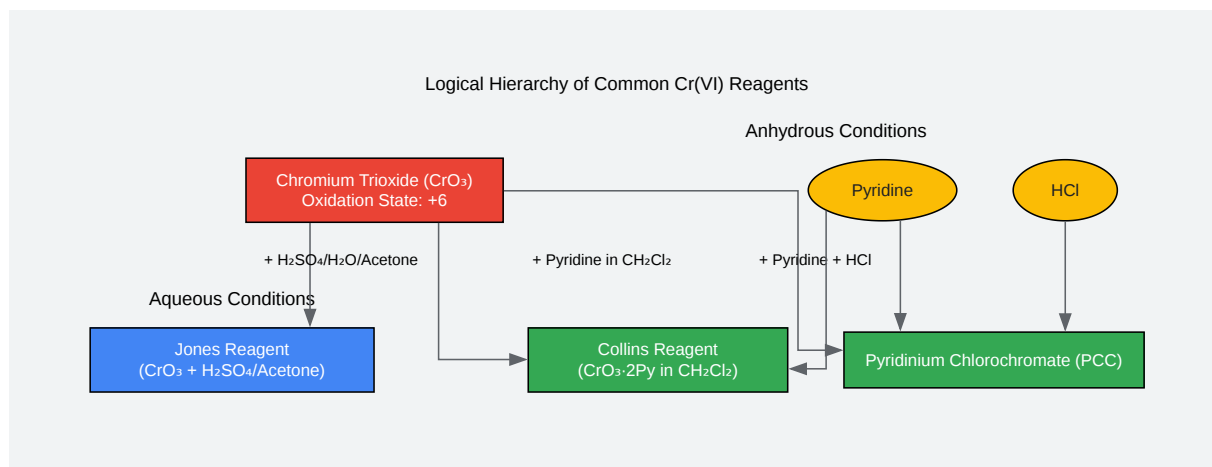
Chromium(VI) Oxidizing Agents: A Closer Look

A variety of reagents utilize chromium in its +6 oxidation state. While all are potent oxidants, their reactivity and selectivity are modified by the ligands attached to the chromium center and the reaction conditions.

| Reagent Name | Formulation | Primary Use | Oxidation State of Cr |
|---------------------------------|---|---|-----------------------|
| Jones Reagent | CrO_3 in H_2SO_4 (aq) and acetone | Strong oxidation of primary alcohols to carboxylic acids and secondary alcohols to ketones. [5] [6] [7] | +6 |
| Collins Reagent | Complex of CrO_3 with pyridine in dichloromethane ($\text{CrO}_3 \cdot 2\text{C}_5\text{H}_5\text{N}$) | Milder oxidation of primary alcohols to aldehydes and secondary alcohols to ketones. [8] [9] [10] | +6 |
| Pyridinium Chlorochromate (PCC) | $[\text{C}_5\text{H}_5\text{NH}]^+[\text{CrO}_3\text{Cl}]^-$ in dichloromethane | Selective oxidation of primary alcohols to aldehydes. [11] [12] [13] [14] | +6 |
| Pyridinium Dichromate (PDC) | $([\text{C}_5\text{H}_5\text{NH}]^+)_2[\text{Cr}_2\text{O}_7]^{2-}$ | Versatile, can oxidize primary alcohols to aldehydes or carboxylic acids depending on the solvent. | +6 |
| Chromate/Dichromate Salts | K_2CrO_4 , $\text{K}_2\text{Cr}_2\text{O}_7$ | Used in acidic solutions as strong oxidizing agents. [15] [16] [17] | +6 |

Logical Relationships of Cr(VI) Reagents

The following diagram illustrates the relationships between common Cr(VI) oxidizing agents, all of which are derived from chromium trioxide.



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Hierarchy of Cr(VI) Reagents

Experimental Protocols for Determining Chromium Oxidation States

The determination of the specific oxidation state of chromium in a sample is critical for quality control and mechanistic studies. Several analytical techniques can be employed for this purpose.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

Methodology:

- **Sample Preparation:** The solid sample is placed in an ultra-high vacuum chamber. Surface cleaning by gentle sputtering with an ion beam may be necessary to remove surface contaminants.^[15]
- **X-ray Irradiation:** The sample is irradiated with a monochromatic X-ray beam (e.g., Al K α or Mg K α).^[15]
- **Photoelectron Emission:** The X-rays induce the emission of core-level electrons from the chromium atoms.
- **Energy Analysis:** The kinetic energy of the emitted photoelectrons is measured by an electron energy analyzer.
- **Spectrum Generation:** A spectrum is generated by plotting the number of detected electrons versus their binding energy.
- **Oxidation State Determination:** The binding energy of the Cr 2p core level is sensitive to the oxidation state of the chromium atom. By comparing the measured binding energy to a database of known chromium compounds, the oxidation state can be determined. Deconvolution of the Cr 2p peak can be used to identify and quantify the relative amounts of different oxidation states (e.g., Cr(III) and Cr(VI)).^{[15][18]}

X-ray Absorption Near Edge Structure (XANES) Spectroscopy

XANES is a type of X-ray absorption spectroscopy that is sensitive to the formal oxidation state and coordination geometry of an absorbing atom.

Methodology:

- **Sample Preparation:** The sample can be a solid or a liquid. For solids, it is often ground into a fine powder and pressed into a pellet.
- **Synchrotron Radiation:** The sample is exposed to a tunable, high-intensity X-ray beam from a synchrotron source.

- **Energy Scan:** The energy of the X-ray beam is scanned across the chromium K-edge (the binding energy of the 1s core electron).
- **Absorption Measurement:** The absorption of X-rays by the sample is measured as a function of the incident X-ray energy.
- **Spectrum Analysis:** The position and features of the absorption edge, particularly the pre-edge peak, are indicative of the oxidation state and local electronic structure of the chromium atoms. The absorption edge shifts to higher energies with an increasing oxidation state. The relative heights of pre-edge peaks can be used to quantify the proportions of different oxidation states.[\[17\]](#)

Titrimetric Determination of Chromium(VI)

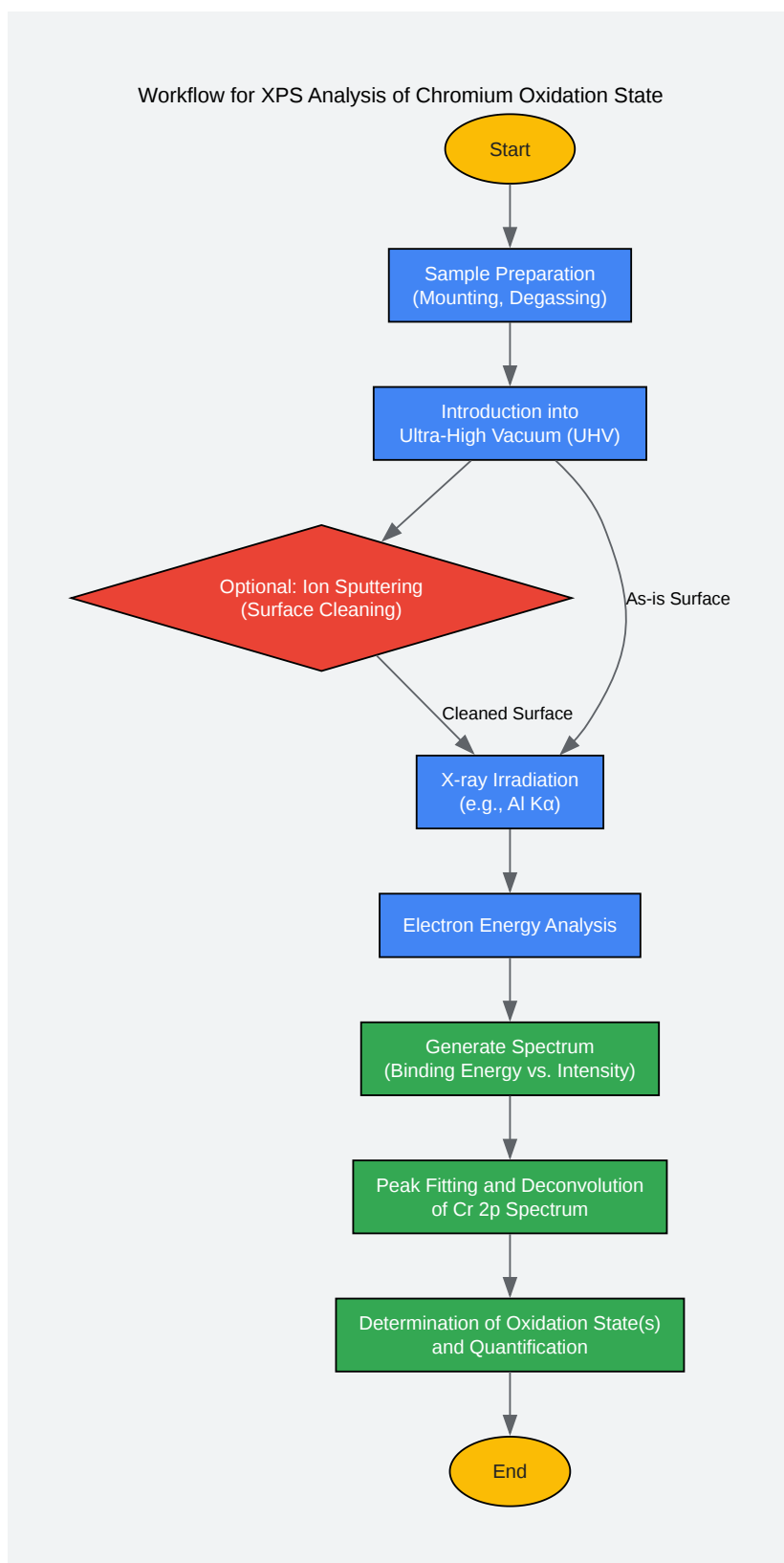
This is a classic wet chemical method for quantifying the amount of Cr(VI) in a sample.

Methodology:

- **Sample Preparation:** A known volume or mass of the sample is dissolved in an appropriate solvent. For the analysis of Cr(III), a pre-oxidation step to convert Cr(III) to Cr(VI) is required.[\[16\]](#)
- **Acidification:** The solution is acidified, typically with sulfuric acid.[\[16\]](#)
- **Titration:** The solution is titrated with a standardized solution of a reducing agent, such as ammonium iron(II) sulfate.[\[16\]](#)
- **Endpoint Detection:** The endpoint of the titration can be determined potentiometrically or with a colorimetric indicator. The color change from the orange of Cr(VI) to the green of Cr(III) can also be used, though it is less precise.
- **Calculation:** The concentration of Cr(VI) in the original sample is calculated based on the stoichiometry of the redox reaction and the volume of titrant used.

Experimental Workflow: XPS Analysis of a Chromium-Containing Sample

The following diagram illustrates a typical workflow for determining the oxidation state of chromium on the surface of a solid sample using XPS.



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XPS Analysis Workflow

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- To cite this document: BenchChem. [A Technical Guide to the Oxidation States of Chromium in Common Reagents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1233165#understanding-the-oxidation-states-of-chromium-in-reagents]

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